Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate is an organic compound that features a furan ring, a thiomorpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiomorpholine ring: This step often involves the reaction of a suitable amine with a thiol under controlled conditions.
Coupling with benzoate ester: The final step involves the coupling of the furan-thiomorpholine intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the thiomorpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((3-(furan-2-yl)-3-hydroxypropyl)carbamoyl)benzoate: Similar structure but with a hydroxypropyl group instead of a thiomorpholine ring.
Ethyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-((2-(furan-2-yl)-2-thiomorpholinoethyl)carbamoyl)benzoate is unique due to the presence of both a furan ring and a thiomorpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-19(23)15-6-4-14(5-7-15)18(22)20-13-16(17-3-2-10-25-17)21-8-11-26-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPDEHJZIDTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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